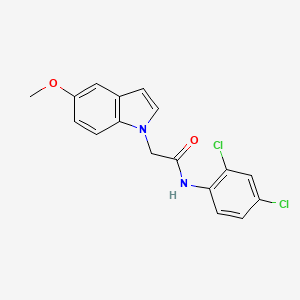

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group attached to the acetamide nitrogen and a 5-methoxyindole moiety at the α-position. The dichlorophenyl and methoxyindole groups likely influence its lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

Molecular Formula |

C17H14Cl2N2O2 |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C17H14Cl2N2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22) |

InChI Key |

XOMCRNDLMGYLNU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 2,4-dichloroaniline with 5-methoxyindole in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- SNB-19 : Percent Growth Inhibition (PGI) of 85%

- OVCAR-8 : PGI of 82%

- NCI-H460 : PGI of 75%

These results suggest the compound's potential as a lead molecule for developing new anticancer therapies .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

In studies, the Minimum Inhibitory Concentration (MIC) values were recorded below 50 µg/mL for certain derivatives, indicating strong antibacterial activity .

Case Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound. The study evaluated their anticancer activity through MTT assays across multiple cancer cell lines, revealing that this compound had one of the highest growth inhibition rates among the tested derivatives.

Case Study on Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of various indole derivatives against common bacterial pathogens. This compound was found to be particularly effective against both Gram-positive and Gram-negative bacteria, highlighting its potential for development into a therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s indole-acetamide scaffold is shared with several analogs, but substituent variations significantly alter properties:

Key Observations :

- Indole vs. Quinazoline Dione : The quinazoline dione in introduces hydrogen-bonding motifs critical for GABA receptor interaction, whereas the indole core in the target compound may favor π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .

- Substituent Effects : The 5-methoxy group on the indole (target compound) may enhance metabolic stability compared to unmethylated analogs, as methoxy groups resist oxidative degradation .

Pharmacological and Metabolic Profiles

Anticonvulsant Activity

- Quinazoline Dione Analogs () : Demonstrated efficacy in PTZ-induced seizures via GABAergic modulation. The target compound’s indole moiety lacks the quinazoline’s hydrogen-bonding capacity, possibly reducing GABA affinity but increasing selectivity for other targets .

Anti-inflammatory Activity

- COX-2 Selectivity () : The phenethyl amide in showed potent COX-2 inhibition (IC50 < 1 μM) but poor metabolic stability. The target compound’s dichlorophenyl and methoxy groups may improve microsomal stability by reducing CYP3A4-mediated oxidation .

Metabolic Stability

Critical Analysis of Structural and Functional Trade-offs

- Lipophilicity vs.

- Conformational Flexibility : highlights that dichlorophenyl-pyrazolyl acetamides exhibit variable dihedral angles (44.5°–77.5°), influencing protein binding. The rigid indole core in the target compound may restrict conformational freedom, improving target specificity .

Biological Activity

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methoxy-substituted indole moiety, which are significant for its biological activity. The molecular formula is with a molecular weight of approximately 348.22 g/mol.

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. Notably, studies have shown that compounds with similar structures often interact with specific proteins involved in cell survival pathways.

Case Studies

-

Study on Breast Cancer Cells :

In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin . -

Colon Carcinoma Research :

Another study explored the effects on HCT-15 colon carcinoma cells, where the compound exhibited an IC50 value of 18 µM. This suggests that the compound may be effective against multiple types of cancer .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the dichlorophenyl and methoxy-indole groups are crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency:

| Substituent | Effect on Activity |

|---|---|

| Dichlorophenyl | Enhances cytotoxicity |

| Methoxy group | Increases interaction with target proteins |

| Indole position | Critical for binding affinity |

The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioavailability of the compound, contributing to its effectiveness .

Antimicrobial Properties

Beyond anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties . It has shown inhibitory effects against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties, where the compound demonstrated a reduction in inflammatory markers such as COX-2 and iNOS in treated cell lines. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

The compound is typically synthesized via amide coupling reactions. A validated method involves:

- Step 1 : Activation of the carboxylic acid group (e.g., indole-2-carboxylic acid derivatives) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .

- Step 2 : Reaction with 2,4-dichloroaniline derivatives under inert conditions, monitored by TLC (hexane:ethyl acetate, 9:3) .

- Step 3 : Purification via column chromatography and characterization by H-NMR, C-NMR, and HRMS to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for ) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between indole and dichlorophenyl groups) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact biological assays?

- Preferred Solvents : DMSO (for stock solutions) due to its polar aprotic nature; dilute in aqueous buffers (<1% DMSO) for cell-based assays.

- Challenges : Low aqueous solubility may require co-solvents (e.g., PEG-400) or micellar formulations. Solvent choice must avoid interference with biological targets (e.g., DMSO’s antioxidant properties) .

Advanced Research Questions

Q. How do substituent variations on the indole or dichlorophenyl moieties influence anticancer activity?

Structure-Activity Relationship (SAR) studies reveal:

Q. Methodological Approach :

Q. How can low synthetic yields (e.g., <20%) be optimized for this compound?

Strategies include:

- Catalyst Screening : Replace TBTU with HATU for improved coupling efficiency .

- Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation .

- Workup Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for scalable purification .

Q. How should researchers resolve contradictions in reported biological activity data?

- In Vitro/In Vivo Correlation : Validate cytotoxicity (MTT assays) alongside pharmacokinetic profiling (e.g., plasma stability in rodents) .

- Target Engagement Assays : Use Western blotting to confirm inhibition of Bcl-2/Mcl-1 pathways in treated cells .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., N-cyclohexyl-2-(5-methoxyindol-3-yl)acetamide) to identify conserved pharmacophores .

Q. What advanced techniques characterize its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to Bcl-2 proteins .

- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.